molecular formula C14H15ClN2O2S2 B7632936 2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone

2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone

Cat. No. B7632936
M. Wt: 342.9 g/mol
InChI Key: YBZXYESIUUFJMF-UHFFFAOYSA-N
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Description

2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that 2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone has various biochemical and physiological effects. It has been found to induce apoptosis, a process in which cancer cells self-destruct, and inhibit the production of inflammatory cytokines. It has also been shown to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone in lab experiments is its potential as a drug candidate due to its anti-cancer and anti-inflammatory properties. However, its limitations include its low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research and development of 2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone. These include:
- Further studies to understand its mechanism of action
- Optimization of its chemical structure to improve its solubility and bioavailability
- Development of new drug formulations for various applications
- Investigation of its potential as a material for various applications, such as in electronics and sensors.
Conclusion
In conclusion, 2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone is a chemical compound with potential applications in various fields. Its anti-cancer and anti-inflammatory properties make it a promising drug candidate, and further research is needed to fully understand its mechanism of action and optimize its chemical structure for various applications.

Synthesis Methods

The synthesis of 2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with morpholine in the presence of a base, followed by the reaction with 2-bromo-1-phenylethanone and sodium ethoxide. The final product is obtained by the reaction of the intermediate with thiophenol in the presence of a base.

Scientific Research Applications

2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has shown promising results in inhibiting the growth of cancer cells, as well as anti-inflammatory and anti-bacterial activities.

properties

IUPAC Name

2-[4-[(2-chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S2/c15-14-16-7-11(21-14)8-17-3-4-19-9-10(17)6-12(18)13-2-1-5-20-13/h1-2,5,7,10H,3-4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZXYESIUUFJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CN=C(S2)Cl)CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone

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